molecular formula C12H18N4O B2520462 rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one, trans CAS No. 1807941-20-3

rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one, trans

Katalognummer B2520462
CAS-Nummer: 1807941-20-3
Molekulargewicht: 234.303
InChI-Schlüssel: XZNZJLISMARZCN-CABZTGNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound , rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one, trans, is a chiral piperidinone derivative with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their syntheses, which can be informative for understanding the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that can include the formation of piperidinone rings and the introduction of various substituents. For instance, the radiosynthesis of a PET tracer with a diazabicycloheptan-pyridinyl-indole structure was achieved through several reaction steps, including radiomethylation . Similarly, the synthesis of a tetrahydro-2H-1,4a-propanobenzofuro[2,3-c]pyridin-6-ol involved a double rearrangement process, starting from a mesylated intermediate . These examples suggest that the synthesis of the compound would likely involve a complex sequence of reactions, possibly including ring closures and rearrangements.

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using techniques like X-ray crystallography. For example, the structure of an unusual double rearrangement product was unequivocally established by this method . This implies that the molecular structure of rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one, trans, could also be analyzed using X-ray crystallography to confirm its configuration and stereochemistry.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds can include condensation reactions, as seen in the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans . This suggests that the synthesis of the compound may also involve condensation reactions, possibly with the addition of nucleophilic species to electrophilic centers within the molecule.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of the compound , they do describe properties of similar compounds. For example, the ability of a compound to penetrate the blood-brain barrier and its specific binding to neuronal receptors was noted . This indicates that the compound of interest may also exhibit specific physicochemical properties that could influence its biological activity and distribution within an organism.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Drug Metabolism

One of the primary research applications of similar compounds involves the study of enzyme inhibition, particularly cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. The selectivity of chemical inhibitors for CYP isoforms plays a significant role in deciphering the involvement of specific CYPs in drug metabolism, thereby aiding in predicting drug-drug interactions (Khojasteh et al., 2011). Although not directly mentioned, the structural features of “rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one, trans” could theoretically influence its interaction with such enzymes, highlighting its relevance in studies aiming to improve the pharmacokinetic profiles of new drug candidates.

Anticancer and Antimicrobial Applications

Compounds with similar scaffolds have been explored for their therapeutic potential in treating various diseases. For instance, dipeptidyl peptidase IV (DPP IV) inhibitors, which include piperidine and piperazine derivatives, have been reported as antidiabetic drugs (Mendieta et al., 2011). The piperidine core present in the compound under discussion suggests its potential utility in creating new therapeutic agents. Additionally, structures incorporating pyrazoline, such as the one , have shown diverse biological properties, including antimicrobial and anticancer activities (Shaaban et al., 2012). These findings underscore the compound's potential in contributing to the development of new treatments for a variety of health conditions.

Synthesis of Heterocycles

The compound also serves as a building block in the synthesis of heterocyclic compounds. The unique reactivity of structures similar to “rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one, trans” allows for the development of various classes of heterocyclic compounds, which are pivotal in medicinal chemistry for creating new drugs with optimized efficacy and safety profiles (Gomaa et al., 2020).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

Eigenschaften

IUPAC Name

(5S,6S)-5-amino-1-cyclopropyl-6-(2-methylpyrazol-3-yl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-15-10(6-7-14-15)12-9(13)4-5-11(17)16(12)8-2-3-8/h6-9,12H,2-5,13H2,1H3/t9-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNZJLISMARZCN-CABZTGNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2C(CCC(=O)N2C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@@H]2[C@H](CCC(=O)N2C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 124595085

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.